Ethyl 4-(pyrrolidin-3-yl)benzoate
Description
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
ethyl 4-pyrrolidin-3-ylbenzoate |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)11-5-3-10(4-6-11)12-7-8-14-9-12/h3-6,12,14H,2,7-9H2,1H3 |
InChI Key |
YHJKSLBLLFYUMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2CCNC2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of Ethyl 4-(pyrrolidin-3-yl)benzoate typically involves the construction of the pyrrolidine ring or its introduction onto a benzoate framework, followed by functional group transformations to install the ethyl ester moiety. The key steps include:
- Formation of the pyrrolidine ring or substitution at the 3-position of pyrrolidine.
- Coupling or condensation with 4-substituted benzoic acid derivatives.
- Esterification to form the ethyl benzoate ester.
- Control of stereochemistry when applicable.
Specific Preparation Routes
Method Based on Pyrrolidin-3-ol Intermediate (Patent WO2009125426A2)
A detailed synthetic route involves the preparation of (3R)- or (3S)-pyrrolidin-3-ol derivatives, which are then reacted with substituted benzofuran or benzoate derivatives to yield the target compound or its analogs. Key steps include:
Condensation Reaction: (3R)-pyrrolidin-3-ol is reacted with 2,3-dihydro-5-(2-bromoethyl)benzofuran in the presence of an alkali metal carbonate base (potassium carbonate preferred) and a phase transfer catalyst such as tetra-n-butyl ammonium bromide in nitrile solvents like acetonitrile or propionitrile. The reaction is performed under reflux for 5–8 hours to afford the substituted pyrrolidine intermediate.
Hydrolysis and Esterification: Controlled hydrolysis of esters is performed using alkali metal hydroxides (lithium hydroxide preferred) in alcoholic solvents such as methanol or ethanol to yield the free acid, which can be esterified to the ethyl ester.
Reaction Conditions: Typical temperatures range from room temperature to reflux (approximately 80–110 °C), with reaction times from several hours to overnight depending on the step.
Yields: Reported yields for key steps such as condensation and hydrolysis are around 70–85%.
Example: The residue from the condensation step is dissolved in 2-butanol, potassium hydroxide, and tetra-n-butyl ammonium bromide are added, and the mixture is refluxed for 48 hours. After workup, an 80% yield of the desired pyrrolidine derivative is obtained.
| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Condensation | (3R)-pyrrolidin-3-ol, 2-bromoethyl benzofuran, K2CO3, TBAB | Acetonitrile, Propionitrile | Reflux (~80°C) | 5–8 hours | 70–80 |
| Hydrolysis & Esterification | LiOH, Methanol | Methanol, Ethanol | RT to reflux | 12–18 hours | 75–85 |
TBAB = tetra-n-butyl ammonium bromide
This method emphasizes the use of phase transfer catalysis and careful control of base and solvent to optimize yield and purity.
Hydrazide Formation from Ethyl 4-(2',5'-dioxo pyrrolidin-1-yl)benzoate (Literature Synthesis)
Another approach involves the transformation of ethyl 4-(2',5'-dioxo pyrrolidin-1-yl)benzoate to hydrazide derivatives, which can be intermediates toward the target compound or analogs:
Reaction: Ethyl 4-(2',5'-dioxo pyrrolidin-1-yl)benzoate (0.01 mol) is dissolved in ethanol and reacted with hydrazine hydrate (0.04 mol) at room temperature for 24 hours.
Workup: The solvent is evaporated, and the residue is washed with diethyl ether, filtered, and recrystallized from ethanol.
Yield: Approximately 55% yield of the purified hydrazide product.
Characterization: The product is obtained as white crystals with melting point 84–86 °C and Rf 0.54 in benzene:ethyl acetate (9:1).
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Product Characteristics |
|---|---|---|---|---|---|---|
| Hydrazide formation | Ethyl 4-(2',5'-dioxo pyrrolidin-1-yl)benzoate, Hydrazine hydrate | Ethanol | Room temp | 24 hrs | 55 | White crystals, mp 84–86 °C, Rf 0.54 |
This method is useful for modifying the pyrrolidine ring system and preparing related derivatives.
Nucleophilic Substitution on Ethyl 4-(pyrrolidin-1-yl)benzoate (Research Article)
A general procedure for preparing ethyl 4-(pyrrolidin-1-yl)benzoate derivatives involves nucleophilic substitution reactions:
Procedure: The nucleophilic pyrrolidine nitrogen attacks an activated benzoate derivative under mild conditions (room temperature to 55 °C), often in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Yield: Yields reported are high, around 84–89%.
Characterization: Products are typically isolated as white solids, characterized by NMR and melting points.
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Product Form |
|---|---|---|---|---|---|
| Nucleophilic substitution | Pyrrolidine, activated benzoate, DBU | RT to 55 °C | Several hrs | 84–89 | White solid |
This approach is straightforward and suitable for preparing this compound analogs with various substitutions.
Comparative Summary of Preparation Methods
| Method | Key Reagents/Conditions | Reaction Type | Yield (%) | Notes |
|---|---|---|---|---|
| Condensation with 2-bromoethyl benzofuran (Patent WO2009125426A2) | (3R)-pyrrolidin-3-ol, K2CO3, TBAB, nitrile solvent, reflux | Nucleophilic substitution/condensation | 70–80 | Phase transfer catalysis, base-sensitive |
| Hydrazide formation (Literature) | Hydrazine hydrate, ethanol, room temp | Hydrazinolysis | 55 | Intermediate preparation, moderate yield |
| Nucleophilic substitution (Research article) | Pyrrolidine, activated benzoate, DBU, RT to 55 °C | Nucleophilic substitution | 84–89 | Mild conditions, high yield |
Research Findings and Notes
The use of phase transfer catalysts such as tetra-n-butyl ammonium bromide significantly improves the efficiency of condensation reactions involving pyrrolidin-3-ol intermediates and halogenated benzoate derivatives.
Controlled hydrolysis of esters to acids and subsequent esterification is a critical step to ensure the correct ethyl ester formation, with lithium hydroxide in methanol being preferred for mild and selective hydrolysis.
Hydrazide formation from ethyl 4-(2',5'-dioxo pyrrolidin-1-yl)benzoate provides a route to functionalized derivatives, though yields are moderate and reaction times are longer (24 hours at room temperature).
Nucleophilic substitution reactions under mild conditions with bases like DBU allow for high yields of ethyl 4-(pyrrolidin-1-yl)benzoate derivatives, making this method attractive for analog synthesis.
Analytical data such as melting points, NMR, and Rf values are consistent across studies, confirming the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
Ethyl 4-(pyrrolidin-3-yl)benzoate can undergo various reactions:
Ester Hydrolysis: Under basic conditions, the ester linkage can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution Reactions: The benzoate group can participate in nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group can yield the alcohol derivative.
Common reagents include sodium hydroxide (for ester hydrolysis), nucleophiles (for substitution), and reducing agents (for reduction). Major products depend on the specific reaction conditions.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: As a scaffold for drug design due to its unique properties.
Biological Studies: Investigating its interactions with proteins and enzymes.
Industry: Potential use in the synthesis of bioactive molecules.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular pathways related to its biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Diversity and Electronic Effects
Table 1: Key Structural Analogs and Substituent Effects
*Estimated based on pyrrolidine’s contribution; †Calculated from molecular formula.
Key Observations :
- Pyrrolidine vs.
- Amino Group Comparisons: Ethyl 4-(dimethylamino)benzoate () exhibits higher reactivity in resin polymerization compared to methacrylate analogs, suggesting that tertiary amines enhance catalytic activity. The pyrrolidine’s secondary amine may offer similar advantages in other synthetic contexts .
- Pyridone vs. Pyrrolidine : The pyridone-containing analog () has a ketone group, reducing basicity but increasing hydrogen-bond acceptor capacity, which may affect membrane permeability compared to the pyrrolidine variant .
Key Findings :
- The target compound likely requires transition metal-catalyzed coupling for pyrrolidine attachment, whereas oxadiazole derivatives () are synthesized via cyclization, reflecting differences in functional group stability .
- Complex analogs like Compound 38 () demonstrate the versatility of ethyl benzoate as a scaffold for introducing pharmacophores via ether or amine linkages.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for Ethyl 4-(pyrrolidin-3-yl)benzoate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A two-step synthesis is typical for similar benzoate derivatives: (1) coupling the pyrrolidine moiety to the benzoate core using reagents like HOBt/EDCI under reflux, and (2) esterification with ethanol. Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical to minimize side reactions. Purification via column chromatography improves purity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Use - and -NMR to confirm the ester group and pyrrolidine ring protons. IR spectroscopy verifies carbonyl stretches (C=O at ~1700 cm). For crystallographic validation, employ X-ray diffraction with SHELX software for refinement, ensuring accurate bond-length and angle measurements .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer : Screen for antimicrobial activity using broth microdilution assays (e.g., against S. aureus or E. coli) at concentrations of 10–100 µM. Anti-inflammatory potential can be assessed via COX-2 inhibition assays. Include positive controls (e.g., ibuprofen) and triplicate runs to ensure reproducibility .
Advanced Research Questions
Q. How does the pyrrolidine substituent influence reactivity compared to other amine groups (e.g., dimethylamino)?
- Methodological Answer : The pyrrolidine ring’s cyclic structure enhances steric hindrance and electron-donating effects, potentially slowing nucleophilic reactions compared to linear amines. Compare reaction kinetics (e.g., acylation rates) with analogs like Ethyl 4-(dimethylamino)benzoate using HPLC monitoring. Computational DFT studies can quantify electronic effects .
Q. What computational approaches best predict target interactions for this compound?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against protein targets (e.g., kinases or GPCRs) using the compound’s minimized 3D structure. Validate predictions with SPR (surface plasmon resonance) to measure binding affinity (K). Cross-reference with SAR data from triazole or pyridazine derivatives .
Q. How can contradictions in reactivity data between structural analogs be resolved?
- Methodological Answer : Analyze discrepancies by varying substituent positions (e.g., para vs. meta) and reaction conditions (pH, solvent polarity). For example, Ethyl 4-(dimethylamino)benzoate shows higher conversion rates in polymerization than methacrylate derivatives due to amine basicity. Use DOE (design of experiments) to isolate variables .
Q. What strategies are effective for separating enantiomers in chiral derivatives of this compound?
- Methodological Answer : Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and hexane/isopropanol mobile phases. For preparative-scale separation, use diastereomeric salt formation with tartaric acid. Monitor enantiomeric excess via polarimetry or chiral SFC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
